REACTION_CXSMILES
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[OH:1][C:2]1[CH:11]=[CH:10][C:5]2[C:6](=[O:9])[CH2:7][O:8][C:4]=2[CH:3]=1.N1C=CN=C1.Cl[Si:18]([CH:25]([CH3:27])[CH3:26])([CH:22]([CH3:24])[CH3:23])[CH:19]([CH3:21])[CH3:20].CCOC(C)=O>CN(C=O)C.O>[CH:19]([Si:18]([CH:25]([CH3:27])[CH3:26])([CH:22]([CH3:24])[CH3:23])[O:1][C:2]1[CH:11]=[CH:10][C:5]2[C:6](=[O:9])[CH2:7][O:8][C:4]=2[CH:3]=1)([CH3:21])[CH3:20]
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Name
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|
Quantity
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9.8 g
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Type
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reactant
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Smiles
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OC1=CC2=C(C(CO2)=O)C=C1
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Name
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|
Quantity
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10.6 g
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Type
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reactant
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Smiles
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N1C=NC=C1
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Name
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|
Quantity
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16.6 mL
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Type
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reactant
|
Smiles
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Cl[Si](C(C)C)(C(C)C)C(C)C
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Name
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Quantity
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80 mL
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Type
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solvent
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Smiles
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CN(C)C=O
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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the aq. phase is separated off
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Type
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EXTRACTION
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Details
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extracted with 3×100 ml EtOAc
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Type
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WASH
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Details
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The organic layers are washed 4 times with 10% citric acid solution, brine
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Type
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DRY_WITH_MATERIAL
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Details
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dried (Na2SO4)
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Type
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ADDITION
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Details
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Then char coal is added
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Type
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FILTRATION
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Details
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Filtration, concentration
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Type
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CUSTOM
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Details
|
drying (10 mbar, 65-85° C.)
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Reaction Time |
1 h |
Name
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|
Type
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product
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Smiles
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C(C)(C)[Si](OC1=CC2=C(C(CO2)=O)C=C1)(C(C)C)C(C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |